molecular formula C8H7F2NO3 B15272113 2,2-Difluoro-3-hydroxy-3-(pyridin-2-YL)propanoic acid

2,2-Difluoro-3-hydroxy-3-(pyridin-2-YL)propanoic acid

Cat. No.: B15272113
M. Wt: 203.14 g/mol
InChI Key: OMQXOGCGVRGZCE-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-hydroxy-3-(pyridin-2-YL)propanoic acid is a fluorinated organic compound that features a pyridine ring and a propanoic acid moiety. The presence of fluorine atoms in the structure imparts unique chemical and physical properties, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the use of diazotization reactions with sodium nitrite (NaNO2) in the presence of tetrafluoroboric acid (HBF4) .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale fluorination processes, utilizing efficient and cost-effective fluorinating agents. The choice of reagents and conditions would depend on factors such as yield, purity, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-hydroxy-3-(pyridin-2-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.

Scientific Research Applications

2,2-Difluoro-3-hydroxy-3-(pyridin-2-YL)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-hydroxy-3-(pyridin-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar reactivity but fewer functional groups.

    3-Hydroxy-2-fluoropyridine: Another fluorinated pyridine with a hydroxyl group, used in similar applications.

    2,6-Difluoropyridine: A compound with two fluorine atoms on the pyridine ring, offering different reactivity and properties.

Uniqueness

2,2-Difluoro-3-hydroxy-3-(pyridin-2-YL)propanoic acid is unique due to the combination of fluorine atoms and a hydroxyl group on the propanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H7F2NO3

Molecular Weight

203.14 g/mol

IUPAC Name

2,2-difluoro-3-hydroxy-3-pyridin-2-ylpropanoic acid

InChI

InChI=1S/C8H7F2NO3/c9-8(10,7(13)14)6(12)5-3-1-2-4-11-5/h1-4,6,12H,(H,13,14)

InChI Key

OMQXOGCGVRGZCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C(C(=O)O)(F)F)O

Origin of Product

United States

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